molecular formula C11H13BrN2O3 B8155632 1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine

1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine

Cat. No.: B8155632
M. Wt: 301.14 g/mol
InChI Key: BNXDIYMYJWJOGN-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine is a substituted azetidine derivative featuring a benzyl group with bromo (Br) and nitro (NO₂) substituents at the 3- and 5-positions, respectively, and a methoxy (-OCH₃) group at the 3-position of the azetidine ring.

Properties

IUPAC Name

1-[(3-bromo-5-nitrophenyl)methyl]-3-methoxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-17-11-6-13(7-11)5-8-2-9(12)4-10(3-8)14(15)16/h2-4,11H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXDIYMYJWJOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: The addition of a bromine atom to the benzyl ring.

    Azetidine Formation: The formation of the azetidine ring through cyclization reactions.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methoxy group can be replaced with other substituents under appropriate conditions.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromo and methoxy groups can influence the compound’s binding affinity and specificity to target proteins or enzymes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The most relevant analog identified is 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine (CAS 303084-63-1) . Key differences and similarities are outlined below:

Table 1: Structural and Functional Comparison
Property 1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine (Hypothetical) 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine (CAS 303084-63-1)
Substituents Br (3-), NO₂ (5-) on benzyl; methoxy on azetidine Br (3-), F (5-) on benzyl; methoxy on azetidine
Molecular Formula C₁₁H₁₂BrN₂O₃ (estimated) C₁₁H₁₃BrFNO
Key Functional Groups Nitro (electron-withdrawing), bromo, methoxy Fluoro (electron-withdrawing), bromo, methoxy
Reactivity Likely higher electrophilicity due to NO₂ group Moderate electrophilicity; F may direct regioselectivity in C–H activation
Applications Potential in catalysis, explosives, or pharmaceutical intermediates Likely used in halogen-directed coupling reactions or as a synthetic intermediate
Key Observations:
  • Nitro vs. Fluoro Substituents : The nitro group in the target compound is a stronger electron-withdrawing group than fluorine, which may enhance reactivity in metal-catalyzed C–H functionalization reactions (e.g., as seen in nitrobenzamide derivatives in ) . However, nitro groups can reduce stability due to oxidative sensitivity.
  • Synthetic Challenges : Introducing a nitro group typically requires stringent conditions (e.g., microwave-assisted synthesis with nitrobenzaldehydes ), whereas fluorination is often achieved via milder halogenation protocols.

Physicochemical Properties

While direct data for the target compound is unavailable, comparisons are drawn from substituent trends:

  • Solubility: Nitro groups increase polarity but may reduce solubility in non-polar solvents compared to fluoro analogs.
  • Stability : Nitro-containing compounds are prone to decomposition under heat or light, necessitating careful storage—contrasting with the relative stability of fluoro analogs .

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